

Application Note: ^{13}C NMR Spectrum of 3-Nitrophenylacetonitrile

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Compound of Interest

Compound Name: 3-Nitrophenylacetonitrile

Cat. No.: B014267

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This document provides a detailed analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **3-Nitrophenylacetonitrile**. It includes a comprehensive table of chemical shifts, a detailed experimental protocol for acquiring the spectrum, and a workflow diagram for the experimental process. This information is valuable for the structural elucidation and quality control of **3-nitrophenylacetonitrile** and related compounds in research and drug development.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of **3-Nitrophenylacetonitrile** (CAS No: 621-50-1) exhibits distinct signals corresponding to the eight carbon atoms in its structure. The chemical shifts are influenced by the electron-withdrawing effects of the nitro ($-\text{NO}_2$) and cyano ($-\text{CN}$) groups, as well as the aromatic ring currents.

Below is a summary of the assigned ^{13}C NMR chemical shifts, referenced to a standard solvent signal.

Structure of **3-Nitrophenylacetonitrile** with Carbon Numbering:

 3-Nitrophenylacetonitrile Structure with Carbon Numbering

Table 1: ^{13}C NMR Chemical Shift Assignments for **3-Nitrophenylacetonitrile**

Carbon Atom	Chemical Shift (δ , ppm)	Multiplicity (in ^1H -coupled spectrum)	Assignment Rationale
C1	~132.5	Singlet	Quaternary aromatic carbon attached to the electron-withdrawing nitro group.
C2	~123.0	Doublet	Aromatic CH ortho to the nitro group.
C3	~148.5	Singlet	Quaternary aromatic carbon bearing the nitro group, significantly deshielded.
C4	~130.0	Doublet	Aromatic CH para to the nitro group.
C5	~136.0	Doublet	Aromatic CH ortho to the nitro group and meta to the cyanomethyl group.
C6	~125.0	Doublet	Aromatic CH meta to the nitro group.
CH ₂	~23.5	Triplet	Methylene carbon adjacent to the aromatic ring and the cyano group.
CN	~117.0	Singlet	Nitrile carbon, characteristic chemical shift.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocol: ^{13}C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a proton-decoupled ^{13}C NMR spectrum of **3-Nitrophenylacetonitrile**.

2.1. Materials and Equipment

- **3-Nitrophenylacetonitrile** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., Bruker Avance series or equivalent) equipped with a broadband probe.
- Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used for referencing).

2.2. Sample Preparation

- Accurately weigh approximately 10-20 mg of **3-Nitrophenylacetonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl_3) directly in a clean, dry 5 mm NMR tube.
- If using an internal standard, add a small drop of TMS to the solution.
- Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2.3. Instrument Setup and Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the ^{13}C frequency to ensure efficient transfer of radiofrequency power.
- Set up a standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
- Key acquisition parameters to be set include:
 - Pulse Width: A 30° or 45° pulse is typically used for routine qualitative spectra.
 - Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.
 - Number of Scans (ns): Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio, depending on the sample concentration.

2.4. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Reference the spectrum. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm).
- Perform baseline correction to obtain a flat baseline across the spectrum.
- Integrate the peaks if quantitative analysis is required (note: for accurate quantification, longer relaxation delays and inverse-gated decoupling are necessary).

- Label the peaks with their respective chemical shifts.

Experimental Workflow

The following diagram illustrates the logical flow of the ^{13}C NMR experiment from sample preparation to final data analysis.



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Caption: Workflow for ^{13}C NMR Spectroscopy.

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